3-Methylimidazo[2,1-b]thiazole-2-carboxylic acid
Overview
Description
“3-Methylimidazo[2,1-b]thiazole-2-carboxylic acid” is a chemical compound with the CAS Number: 1017273-59-4 . It has a molecular weight of 182.2 and its IUPAC name is 3-methylimidazo[2,1-b][1,3]thiazole-2-carboxylic acid .
Molecular Structure Analysis
The InChI code for “3-Methylimidazo[2,1-b]thiazole-2-carboxylic acid” is 1S/C7H6N2O2S/c1-4-5(6(10)11)12-7-8-2-3-9(4)7/h2-3H,1H3,(H,10,11) . This code provides a unique representation of the molecule’s structure.
Physical And Chemical Properties Analysis
“3-Methylimidazo[2,1-b]thiazole-2-carboxylic acid” is a solid at room temperature . It should be stored in a sealed container in a dry environment at 2-8°C .
Scientific Research Applications
Synthesis and Activity
3-Methylimidazo[2,1-b]thiazole derivatives have been synthesized and evaluated for various biological activities. For instance, ethyl 6-methylimidazo[2,1-b]thiazole-5-carboxylates and 2-methylimidazo[2,1-b]benzothiazole-3-carboxylates were prepared and tested for their anti-inflammatory, analgesic, and antipyretic activities, along with their ulcerogenic potential (Abignente et al., 1983). Similarly, 6-methylimidazo[2,1-b]thiazole-5-carboxylic acid and its derivatives have been synthesized and reacted with amines, leading to various amide derivatives with potential biological significance (Peterlin-Mašič et al., 2000).
Heterocyclic Analogs
In another study, heterocyclic analogs of α-aminoadipic acid and its esters were developed based on the imidazo[2,1-b][1,3]thiazole ring system. This involved free-radical bromination of ethyl 6-methylimidazo[2,1-b][1,3]thiazole-5-carboxylate to create versatile building blocks for further chemical synthesis (Šačkus et al., 2015).
Fungicide and Antimicrobial Activities
Research has also focused on the antimicrobial and fungicide potential of these compounds. For example, new compounds with structures like 6-methyl-N2-(alkylidene/cycloalkylidene)imidazo[2,1-b]thiazole-5-carbohydrazide were synthesized and tested for antimicrobial activity against various bacterial strains and fungi, showing potential in the development of new antimicrobial agents (Ur et al., 2004).
Potential Novel Prodrugs
Furthermore, mesoionic 6-substituted 1-methylimidazo[2,1-b][1,3]thiazine-5,7-diones were synthesized and evaluated as potential novel prodrugs of methimazole, an existing drug. These compounds were found to produce methimazole upon alkaline hydrolysis, demonstrating a new approach in drug design and delivery (Coburn et al., 1981).
Safety And Hazards
The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Future Directions
properties
IUPAC Name |
3-methylimidazo[2,1-b][1,3]thiazole-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O2S/c1-4-5(6(10)11)12-7-8-2-3-9(4)7/h2-3H,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQIPOVXEAHMJOU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=NC=CN12)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90719210 | |
Record name | 3-Methylimidazo[2,1-b][1,3]thiazole-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90719210 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methylimidazo[2,1-b]thiazole-2-carboxylic acid | |
CAS RN |
1017273-59-4 | |
Record name | 3-Methylimidazo[2,1-b][1,3]thiazole-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90719210 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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